molecular formula C12H10ClNO4S2 B061628 Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate CAS No. 175137-53-8

Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate

Cat. No.: B061628
CAS No.: 175137-53-8
M. Wt: 331.8 g/mol
InChI Key: OSWXRGHMXRQALH-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate is a complex organic compound with a molecular formula of C12H10ClNO4S2 and a molecular weight of 331.8 g/mol . This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and the presence of both amino and sulfonyl functional groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate typically involves the reaction of 2-((4-chlorophenyl)sulfonyl)-3-ethoxyprop-2-enenitrile with methyl thioglycolate . The reaction is carried out in the presence of triethylamine in tetrahydrofuran at temperatures ranging from 75 to 80°C for approximately 2 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.

Scientific Research Applications

Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

    Methyl 3-amino-4-(4-bromophenyl)sulfonylthiophene-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3-amino-4-(4-fluorophenyl)sulfonylthiophene-2-carboxylate: Contains a fluorine atom instead of chlorine.

    Methyl 3-amino-4-(4-methylphenyl)sulfonylthiophene-2-carboxylate: Features a methyl group in place of the chlorine atom.

Uniqueness: The presence of the chlorine atom in Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate imparts distinct electronic properties, influencing its reactivity and interactions with other molecules. This makes it unique compared to its analogs with different substituents.

Properties

IUPAC Name

methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(14)9(6-19-11)20(16,17)8-4-2-7(13)3-5-8/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWXRGHMXRQALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384807
Record name Methyl 3-amino-4-(4-chlorobenzene-1-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-53-8
Record name Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-(4-chlorobenzene-1-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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